molecular formula C7H7ClN2O2 B2821628 6-Chloro-4-methoxypicolinamide CAS No. 1393486-28-6

6-Chloro-4-methoxypicolinamide

Cat. No.: B2821628
CAS No.: 1393486-28-6
M. Wt: 186.6
InChI Key: KKXZIPOXCURMTH-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxypicolinamide is a chemical compound with the molecular formula C7H7ClN2O2. It is a derivative of picolinamide, characterized by the presence of a chlorine atom at the 6th position and a methoxy group at the 4th position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxypicolinamide typically involves the chlorination of 4-methoxypicolinamide. One common method includes the use of thionyl chloride as a chlorinating agent. The reaction is carried out under reflux conditions, where 4-methoxypicolinamide is treated with thionyl chloride in an appropriate solvent, such as dichloromethane, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxypicolinamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 6-amino-4-methoxypicolinamide, 6-thio-4-methoxypicolinamide, and other derivatives.

    Oxidation Reactions: Products include 6-chloro-4-formylpicolinamide and 6-chloro-4-carboxypicolinamide.

    Reduction Reactions: Products include 6-chloro-4-methoxypicolinamine and 6-chloro-4-methoxypicolinol.

Scientific Research Applications

6-Chloro-4-methoxypicolinamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxypicolinamide involves its interaction with specific molecular targets. The chlorine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-hydroxypicolinamide
  • 6-Chloro-4-aminopicolinamide
  • 6-Chloro-4-thiopicolinamide

Uniqueness

6-Chloro-4-methoxypicolinamide is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-4-methoxypyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-4-2-5(7(9)11)10-6(8)3-4/h2-3H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXZIPOXCURMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-methoxy-6-chloro picolinic acid (25 mmol) in anhydrous DMF (48 mL) was added CDI (27.5 mmol) at 0° C. The reaction mixture was stirred for 5 min in an ice-bath and then stirred at room temperature. After the reaction was completed, NH4OH (190 mL) was added and the reaction mixture was stirred at room temperature for 6 hrs. The mixture was partioned between H2O (200 mL) and DCM (300 mL). The organic layer was washed with H2O and brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude was purified by silica gel chromatography (eluent: DCM/CH3OH) to give compound 18 as a beige solid in 61% yield. MS (ESI, EI+): m/z=187.14 (MH+).
Quantity
25 mmol
Type
reactant
Reaction Step One
Name
Quantity
27.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
solvent
Reaction Step One
Name
Quantity
190 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
61%

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